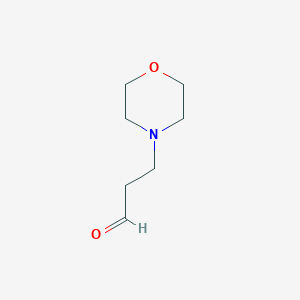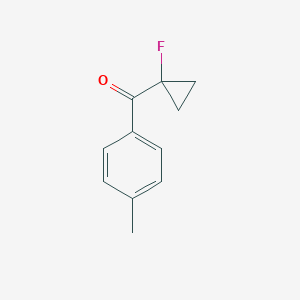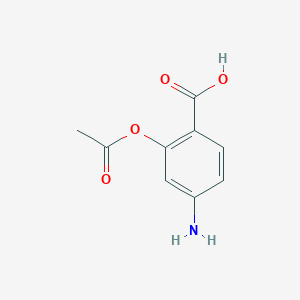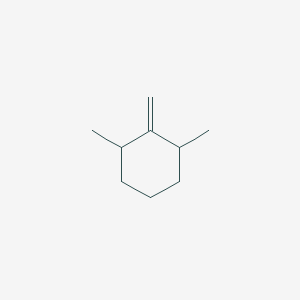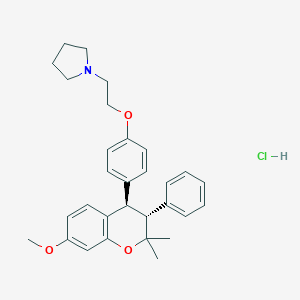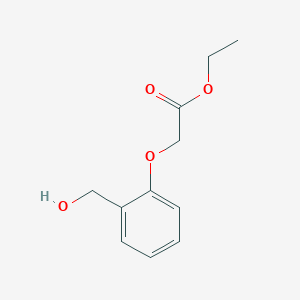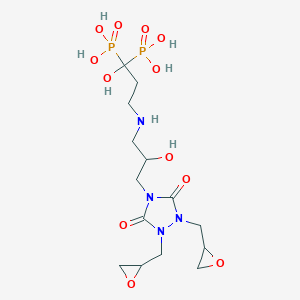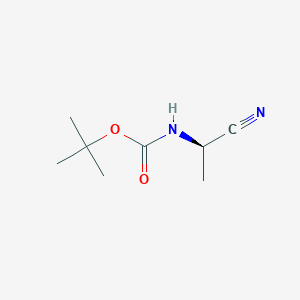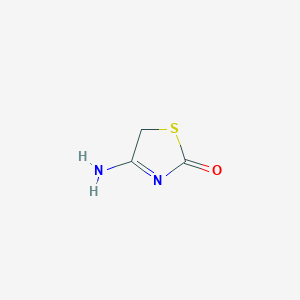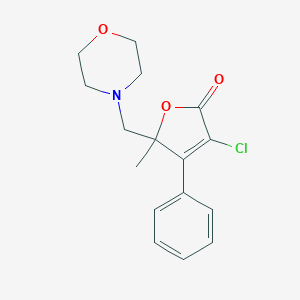
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one, also known as CMMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is its potent anticancer activity, which makes it a promising lead compound for the development of new anticancer drugs. However, the synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is complex and requires specialized equipment and expertise. Moreover, the mechanism of action of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the research on 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one. One of the directions is to further optimize the synthesis method of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one to improve the yield and purity of the compound. Another direction is to investigate the pharmacological properties of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one in more detail, including its mechanism of action and pharmacokinetics. Furthermore, the development of new derivatives of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one with improved pharmacological properties is also an important direction for future research.
Conclusion:
In conclusion, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one is complex and requires specialized equipment and expertise. 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity, anti-inflammatory and antioxidant activities, and has been used as a building block for the synthesis of novel materials with unique properties. Further research is needed to elucidate the pharmacological properties of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one involves the reaction of 3-chloro-4-phenylfuran-2,5-dione with morpholine and formaldehyde in the presence of a catalyst. The resulting compound is then subjected to a series of reactions to yield 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one. The synthesis method of 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been extensively studied and optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been shown to exhibit potent anticancer activity against various cancer cell lines. In drug discovery, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In material science, 3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
106609-78-3 |
|---|---|
Product Name |
3-Chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenylfuran-2-one |
InChI |
InChI=1S/C16H18ClNO3/c1-16(11-18-7-9-20-10-8-18)13(14(17)15(19)21-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
UCCGLLBMHKEJKA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
Canonical SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN3CCOCC3 |
synonyms |
3-chloro-5-methyl-5-(morpholin-4-ylmethyl)-4-phenyl-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




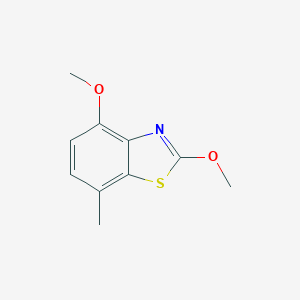
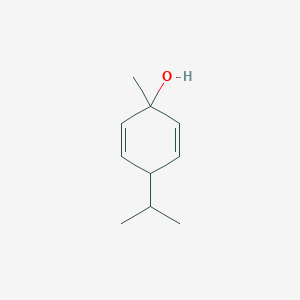
![7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one](/img/structure/B12508.png)
